

Application Note: High-Performance Formulation of 2-(Pyrrolidin-3-yl)pyrazine

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Compound of Interest

Compound Name: 2-(Pyrrolidin-3-yl)pyrazine

CAS No.: 861965-58-4

Cat. No.: B3194757

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Strategies for Soluble Liquid (SL) Development & Stability Optimization

Abstract

This guide details the formulation development strategy for **2-(Pyrrolidin-3-yl)pyrazine**, a potent nitrogen-heterocyclic scaffold with significant potential as a systemic insecticide or nematicide.[1][2] Due to the distinct basicity of the pyrrolidine moiety (pKa ~11.0) versus the electron-deficient pyrazine ring, this molecule presents unique challenges regarding solubility, pH-dependent stability, and biological uptake.[2] This note provides a validated protocol for developing a 200 g/L Soluble Liquid (SL) formulation via in-situ salt formation, addressing critical parameters such as oxidative stability and adjuvant compatibility.

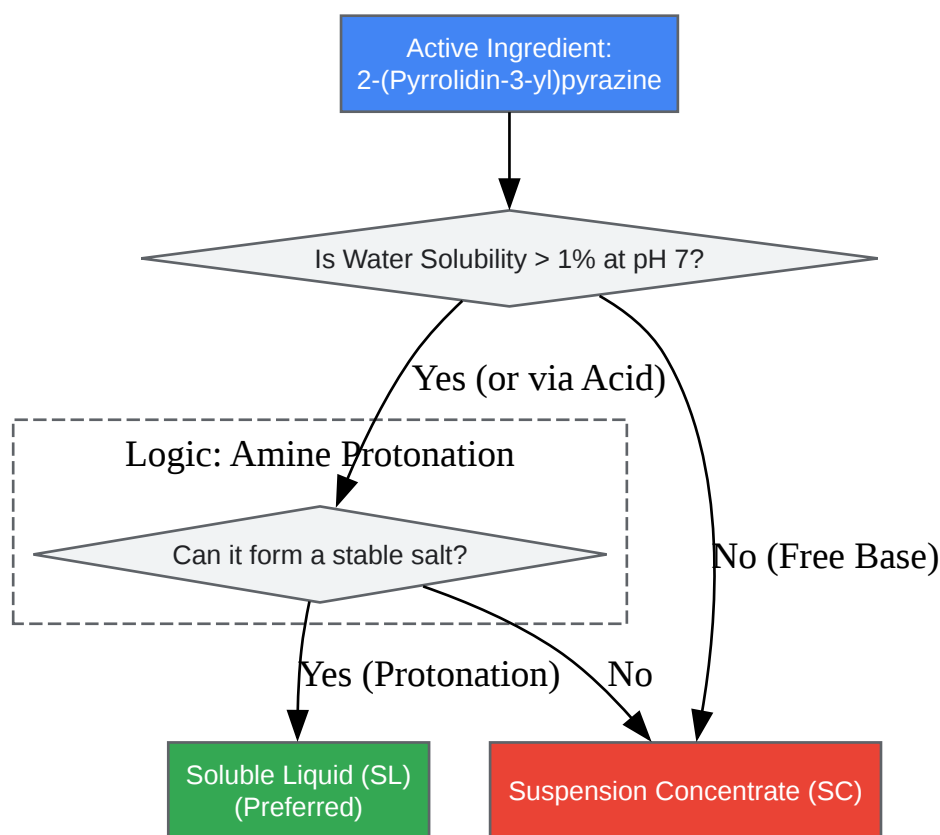
Pre-Formulation Profiling & Physicochemical Logic[1][2]

Before initiating benchwork, we must understand the "personality" of the molecule. **2-(Pyrrolidin-3-yl)pyrazine** is a bidentate structure containing a highly basic secondary amine and a weakly basic aromatic ring.[1][2]

Property	Value (Approx.)	Formulation Implication
Molecular Weight	~149.19 g/mol	Small molecule; high potential for systemic mobility.[1][2]
pKa (Pyrrolidine)	11.0 (Base)	Critical: Will exist as a cation at neutral pH.[1][2] Requires acid for high solubility.[2]
pKa (Pyrazine)	0.6 (Base)	Negligible basicity in aqueous conditions; acts as a lipophilic anchor.[1][2]
LogP	-0.5 to 0.5	Amphiphilic.[1][2] Good xylem mobility but poor cuticle penetration without adjuvants.[2]
Stability Risk	Oxidation	Secondary amines can form N-oxides.[1][2] Antioxidants are mandatory.[2]

The Formulation Decision Matrix

The decision to formulate as a Soluble Liquid (SL) versus a Suspension Concentrate (SC) is driven by the pKa.



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Figure 1: Decision tree selecting the SL pathway based on the amine functionality.

Core Formulation Strategy: In-Situ Salt Formation^{[1][2]}

The free base of **2-(Pyrrolidin-3-yl)pyrazine** is likely an oil or low-melting solid with limited water solubility.^{[1][2]} To achieve a high loading (200 g/L), we utilize an in-situ neutralization strategy.^[2]

The Chemistry:

^{[1][2]}

Selection of Counter-Ion (Acid):

- Citric Acid: Excellent buffering, biodegradable, acts as a chelator for hard water.^[2] Preferred for "Green" formulations.^[2]

- Phosphoric Acid: High solubility, provides crop nutrition (P), but may be incompatible with high-calcium tank mixes (precipitate risk).[2]
- Hydrochloric Acid: Cheap, but corrosive to equipment.[2] Avoid.

Recommendation: Use Citric Acid or a Citric/Phosphoric blend to target a final pH of 5.0–6.[2]0. This pH range ensures the amine is protonated (soluble) while avoiding extreme acidity that could hydrolyze tank-mix partners.[2]

Detailed Protocol: 200 g/L Soluble Liquid (SL)

Target Concentration: 200 g/L Active Ingredient (a.i.) Batch Size: 1000 mL

Materials Required

- Technical Grade Active: **2-(Pyrrolidin-3-yl)pyrazine** (>98% purity).[1][2]
- Acidifier: Citric Acid (Anhydrous) or Phosphoric Acid (85%).[2]
- Solvent: Deionized Water.[2]
- Surfactant (Wetting Agent): Alkyl Polyglucoside (e.g., Agnique® PG 8107) or Alcohol Ethoxylate (e.g., Tergitol™ 15-S-9).[1][2]
- Antioxidant: Sodium Metabisulfite or Ascorbic Acid (Crucial for amine stability).[2]
- Antifoam: Polydimethylsiloxane emulsion (e.g., SAG™ 1572).[2]

Step-by-Step Procedure

Step 1: Water Charge & Buffering (T = 0 min)

- Add 600 g of Deionized Water to a glass jacketed vessel.
- Start agitation at 300 RPM.
- Add 0.5 g Sodium Metabisulfite (Antioxidant).[2] Note: Add this early to scavenge dissolved oxygen.

Step 2: Acidification (T = 10 min)

- Calculate the molar equivalent of acid required.[2]
 - Calculation: 1 mole of Amine requires 1 mole of H+.[2]
 - Example: If using Citric Acid (MW 192, tricarboxylic), start with 0.4 molar equivalents relative to the amine.
- Slowly add the calculated acid.[2]
- Critical Control Point: Measure pH. It should be highly acidic (< 2 .[2]0) at this stage.[2][3][4][5]

Step 3: Active Ingredient Addition (T = 20 min)

- Slowly charge 205 g (accounting for purity) of **2-(Pyrrolidin-3-yl)pyrazine**.
- Exotherm Alert: The neutralization reaction is exothermic.[2] Monitor temperature; do not exceed 45°C.
- Increase agitation to 500 RPM. The solution should turn from cloudy to clear as the salt forms.

Step 4: pH Adjustment (T = 45 min)

- Once fully dissolved, check pH.[2]
- Target pH: 5.5 ± 0.5 .
 - If pH < 5.0 : [1][2] Add small amounts of free base or dilute NaOH.[2]
 - If pH > 6.0 : [1][2] Add more acid.[2]
- Why pH 5.5? It is skin-safe, compatible with most adjuvants, and maintains the amine in its soluble cationic form.

Step 5: Surfactant & Antifoam Incorporation (T = 60 min)[1][2]

- Add 100 g of Surfactant (Alkyl Polyglucoside). This aids in leaf wetting.[2]
- Add 1.0 g Antifoam.[2]
- Top up with water to 1000 mL volume.
- Filter through a 5-micron polypropylene filter to remove particulates.[2]

Stability & Validation Testing

A formulation is only as good as its shelf life.[2] Perform the following validation tests immediately after production.

Test	Condition	Acceptance Criteria
Accelerated Storage	54°C for 14 days (CIPAC MT 46.3)	< 5% degradation of a.i.; No phase separation.[1][2]
Cold Storage	0°C for 7 days (CIPAC MT 39.3)	No crystallization or precipitation.[1][2]
pH Stability	54°C for 14 days	pH drift < 0.5 units.
Dilution Stability	5% v/v in Standard Water D (Hard water)	No precipitation after 24 hours. [1][2]

Troubleshooting Table

- Issue: Crystals form at 0°C.[2]
 - Fix: The salt concentration is too close to saturation.[2] Add a co-solvent like Propylene Glycol (5-10%) to disrupt the crystal lattice.[2]
- Issue: Solution turns yellow/brown over time.
 - Fix: Oxidation of the pyrrolidine. Increase antioxidant load or switch to Ascorbic Acid.[2] Nitrogen purge the headspace during bottling.[2]

Bioefficacy Enhancement: The Adjuvant Strategy

Since the active ingredient is formulated as a hydrophilic salt, it will have difficulty crossing the waxy plant cuticle.

Mechanism of Uptake:

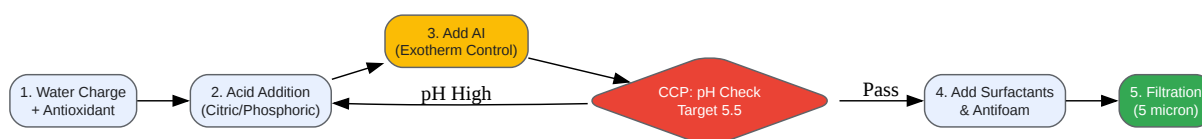
- Droplet Drying: Water evaporates, leaving the amine salt.[2]
- Point of Deliquescence (POD): The salt must remain hydrated to diffuse.[2]
- Adjuvant Role: Humectants keep the deposit wet; Surfactants reduce surface tension to increase contact area.[2]

Recommended Tank-Mix Adjuvants:

- Methylated Seed Oils (MSO): If the target is a waxy leaf (e.g., Onion, Cabbage).
- Organosilicones: For maximum spreading on difficult surfaces.[2]

Process Visualization

The following diagram illustrates the manufacturing workflow and critical control points (CCPs).



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Figure 2: Manufacturing workflow for the SL formulation emphasizing the pH control point.

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Disclaimer: This protocol is for research and development purposes only. All formulations must undergo rigorous toxicity and regulatory testing (e.g., EPA, EFSA) before commercial application.

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